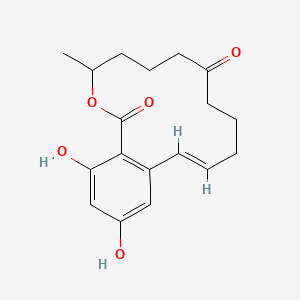

(S,E)-Zearalenone

Descripción

Significance of (S,E)-Zearalenone in Mycological and Agricultural Science

This compound, often referred to simply as zearalenone (ZEN), is a secondary metabolite produced by several Fusarium species, including F. graminearum, F. culmorum, F. cerealis, and F. equiseti. wikipedia.orgresearchgate.net These fungi are prevalent plant pathogens, frequently contaminating a wide range of cereal grains such as maize, wheat, barley, and oats, both in the field and during storage. mdpi.comrupahealth.comtaylorandfrancis.com The production of ZEN is influenced by environmental conditions, with high humidity and moderate temperatures favoring its synthesis. rupahealth.com

The significance of this compound in agricultural science stems primarily from its estrogenic effects in livestock. mdpi.commdpi.com Its structural similarity to the natural hormone estrogen allows it to bind to estrogen receptors, leading to disruptions in the endocrine system. rupahealth.com This can result in a range of reproductive problems in farm animals, particularly pigs, which are highly sensitive to its effects. nih.govmdpi.com These issues include infertility, abortion, and other breeding complications, causing significant economic losses in the livestock industry. wikipedia.orgcreative-diagnostics.com

From a mycological perspective, research suggests that zearalenone may play a role in the competitive interactions between fungi. asm.orgmdpi.com It has been shown to inhibit the growth of other filamentous fungi, suggesting a defensive function that allows the producing Fusarium species to protect its substrate from competing microorganisms. asm.org This antifungal property highlights its ecological role beyond its impact on plants and animals.

Scope of Academic Inquiry into this compound

Academic research into this compound is multifaceted, encompassing its biosynthesis, metabolism, chemical analysis, and biological activity.

Biosynthesis and Regulation: The biosynthetic pathway of zearalenone in Fusarium graminearum has been a key area of investigation. It is a complex process involving several genes clustered together. researchgate.netresearchgate.net Research has identified key enzymes, including two polyketide synthases (PKS4 and PKS13), that are essential for constructing the polyketide backbone of the molecule. researchgate.netresearchgate.net Further enzymatic steps, including cyclization and reduction, lead to the final zearalenone structure. researchgate.net Studies also focus on the regulatory mechanisms that control the expression of these biosynthetic genes, including the role of transcription factors and signaling pathways within the fungus. researchgate.net

Metabolism: Once ingested by animals, this compound is metabolized into several derivatives. The primary metabolic pathway involves the reduction of the C-6' keto group, leading to the formation of two stereoisomeric metabolites: α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). wikipedia.orgmdpi.com The relative amounts of these metabolites vary between animal species. wikipedia.org Notably, α-ZEL exhibits a higher estrogenic potency than the parent compound, while β-ZEL is less active. mdpi.complos.org Further metabolism can lead to the formation of other compounds like zearalanone (ZAN) and its derivatives, α-zearalanol (α-ZAL) and β-zearalanol (β-ZAL). wikipedia.orgmdpi.com Conjugation with molecules like glucuronic acid is also a part of the metabolic process. mdpi.com

Analytical Methodologies: The detection and quantification of this compound and its metabolites in complex matrices such as food and feed are crucial for monitoring and research. A variety of analytical techniques have been developed for this purpose. High-performance liquid chromatography (HPLC) with fluorescence or ultraviolet detection is a common method. wikipedia.orgmdpi.com For greater sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely employed. wikipedia.orgmdpi.com Other methods include gas chromatography-mass spectrometry (GC-MS) and immunoassays like ELISA. mdpi.comresearchgate.net The development of reliable and efficient extraction and clean-up procedures, such as the QuEChERS method, is also an active area of research. wikipedia.orgresearchgate.net

Biological Activity and Estrogenicity: A significant portion of the research on this compound focuses on its biological effects, particularly its estrogenic activity. rupahealth.commdpi.com Studies investigate its ability to bind to estrogen receptors and trigger estrogenic responses in various cell types and animal models. rupahealth.commdpi.com The estrogenic potency of its metabolites is also a key research topic, with studies consistently showing that α-zearalenol is a more potent estrogen than zearalenone itself. plos.orgtandfonline.com Research also explores other potential toxic effects, although this article focuses solely on the research context. The cis-isomer of zearalenone, formed by UV irradiation, has been shown to have a greater affinity for estrogen receptors and elevated estrogenic activity compared to the naturally occurring trans-isomer. mdpi.comresearchgate.netzib.de

Interactive Data Table: Properties of Zearalenone and its Metabolites

| Compound | Molecular Formula | Estrogenic Activity Ranking |

| This compound | C18H22O5 | 4 |

| α-Zearalenol (α-ZEL) | C18H24O5 | 2 |

| β-Zearalenol (β-ZEL) | C18H24O5 | 5 |

| α-Zearalanol (α-ZAL) | C18H26O5 | 1 |

| β-Zearalanol (β-ZAL) | C18H26O5 | 3 |

| Estrogenic activity ranking is from most potent (1) to least potent (5) based on available research data. plos.org |

Interactive Data Table: Common Analytical Methods for Zearalenone

| Analytical Method | Principle | Common Detector |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Fluorescence (FLD), Ultraviolet (UV) |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation coupled with mass-based identification and quantification | Triple Quadrupole Mass Spectrometer |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds coupled with mass-based detection | Mass Spectrometer |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody reaction | Spectrophotometer |

Propiedades

Número CAS |

7645-23-0 |

|---|---|

Fórmula molecular |

C18H22O5 |

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

(12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |

InChI |

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+ |

Clave InChI |

MBMQEIFVQACCCH-XVNBXDOJSA-N |

SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |

SMILES isomérico |

CC1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 |

SMILES canónico |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |

melting_point |

164-165°C |

Otros números CAS |

17924-92-4 |

Descripción física |

Solid |

Origen del producto |

United States |

Mycology and Biosynthesis of S,e -zearalenone

Fungal Producers and Associated Genera

(S,E)-Zearalenone, also known as ZEA, is a mycotoxin primarily produced by fungi belonging to the Fusarium genus. wikipedia.orgnih.gov These fungi are common pathogens of cereal crops worldwide. nih.govusda.gov

Dominant Fusarium Species and Their Roles

Several Fusarium species are significant producers of this compound. The most prominent among these is Fusarium graminearum (also known by its teleomorph name, Gibberella zeae). wikipedia.orgnih.gov This species is a major cause of Fusarium Head Blight in wheat and other small grains, leading to contamination of the harvested grain with the mycotoxin. usda.govapsnet.org

Other notable Zearalenone-producing Fusarium species include:

Fusarium culmorum wikipedia.orgnih.gov

Fusarium cerealis (formerly F. crookwellense) wikipedia.orgnih.gov

Fusarium equiseti wikipedia.org

Fusarium verticillioides wikipedia.org

Fusarium incarnatum wikipedia.org

Fusarium sporotrichioides nih.gov

Fusarium semitectum nih.gov

Fusarium oxysporum nih.govekb.eg

Fusarium acuminatum nih.gov

The production of Zearalenone can vary significantly between different strains of the same species. apsnet.org

Other Fungal Genera Implicated in this compound Production

While Fusarium is the principal genus associated with Zearalenone production, other fungal genera have also been identified as producers.

Gibberella : As the teleomorph (sexual reproductive stage) of Fusarium, Gibberella species, particularly Gibberella zeae, are inherently linked to Zearalenone production. wikipedia.orgnih.gov Research has focused on G. zeae to understand the genetic basis of Zearalenone synthesis. nih.govusda.gov

Talaromyces : A study has reported the production of Zearalenone by an endophytic fungus identified as belonging to the Talaromyces genus, isolated from the plant Bidens pilosa. tandfonline.comnih.govresearcher.lifenih.gov This finding is notable as it expands the known range of Zearalenone-producing fungi beyond Fusarium and its teleomorph. nih.gov

Environmental and Culturing Factors Influencing Biosynthesis

The production of this compound by fungi is not constant but is heavily influenced by a range of environmental and cultural conditions.

Temperature and Humidity Dynamics

Temperature and moisture are critical factors governing Zearalenone biosynthesis.

Temperature: Fungi that produce Zearalenone can grow and synthesize the toxin over a broad temperature range. mdpi.com Optimal temperatures for production by Fusarium species are generally in the range of 25°C to 30°C. wikipedia.org However, production can still occur at lower temperatures, around 15°C. wikipedia.org Some studies indicate that lower temperatures (10-15°C) in the presence of high humidity can promote Zearalenone production. ekb.eg In controlled experiments with F. graminearum on wheat spikes, mean Zearalenone contamination was significantly higher at 20°C and 25°C compared to 30°C when relative humidity was 100%. apsnet.org

Humidity/Water Activity: High humidity and water activity (aw) are conducive to fungal growth and Zearalenone production. mdpi.commdpi.com A relative humidity of 70% or above and a moisture content of raw material above 15% are considered optimal for mycotoxin production. nih.gov Studies have shown that a water activity greater than 0.925 is required for F. graminearum to produce Zearalenone in maize. mdpi.com In wheat, extremely high levels of Zearalenone were observed in spikes exposed to 100% relative humidity, whereas at 90% RH or lower, concentrations were very low. apsnet.org

| Factor | Condition | Impact on this compound Production |

| Temperature | 25°C - 30°C | Optimal for many Fusarium species wikipedia.org |

| 20°C - 25°C | High production in F. graminearum at 100% RH apsnet.org | |

| 15°C | Production can still occur wikipedia.org | |

| 10°C - 15°C | Promotes production with high humidity ekb.eg | |

| Humidity | >70% RH | Optimal for mycotoxin production nih.gov |

| 100% RH | Extremely high levels of Zearalenone produced apsnet.org | |

| ≤90% RH | Very low Zearalenone concentrations apsnet.org | |

| Water Activity (aw) | >0.925 | Required for production in maize by F. graminearum mdpi.com |

| 0.91 - 0.99 | Range for production by F. incarnatum in sorghum mdpi.com |

pH and Substrate Composition Effects

The chemical environment, including pH and the available nutrients in the substrate, also plays a crucial role.

pH: The pH of the environment can influence Zearalenone production. Neutral pH conditions tend to result in the greatest toxin production at the preferred temperature range for Fusarium (25-30°C). wikipedia.org However, even in alkaline soils, Zearalenone production can be supported, especially at cooler temperatures (15°C). wikipedia.org In vitro studies on the biotransformation of Zearalenone have shown that the formation of its metabolites is pH-dependent. researchgate.net

Substrate Composition: The type of cereal crop or substrate significantly affects the level of Zearalenone accumulation. cabidigitallibrary.org Fusarium species can produce Zearalenone on a variety of cereals, including maize, wheat, barley, oats, and rice. wikipedia.orgnih.gov The availability of specific nutrients is also important. For instance, glutamic acid, starch, and yeast extract have been found to be necessary for F-2 (Zearalenone) synthesis in liquid cultures of Fusarium. nih.gov

| Factor | Condition | Impact on this compound Production |

| pH | Neutral | Greatest toxin production at 25-30°C wikipedia.org |

| Alkaline | Supports production, especially at 15°C wikipedia.org | |

| Substrate | Maize, Wheat, Barley, Oats, Rice | Common substrates for production wikipedia.orgnih.gov |

| Glutamic acid, Starch, Yeast Extract | Necessary for synthesis in some culture conditions nih.gov |

Molecular Pathways of this compound Biosynthesis

The biosynthesis of this compound is a complex process involving a cluster of genes that encode the necessary enzymes. It is synthesized via the polyketide pathway, which involves the sequential condensation of acetate units. nih.govnih.gov

In Fusarium graminearum, the Zearalenone biosynthetic gene cluster contains four key genes responsible for its production. researchgate.netresearchgate.net These include two polyketide synthase (PKS) genes, PKS4 and PKS13 (also referred to as ZEA1 and ZEA2 in some literature). nih.govresearchgate.netresearchgate.net

The proposed biosynthetic pathway is as follows:

The process is initiated by PKS4 , a reducing polyketide synthase. It catalyzes the condensation of one acetyl-CoA molecule with five malonyl-CoA units to create a hexaketide intermediate. researchgate.netrasmusfrandsen.dk

This hexaketide is then transferred to PKS13 , a non-reducing PKS. rasmusfrandsen.dk PKS13 extends the polyketide chain by adding three more ketide units, resulting in a nonaketide. rasmusfrandsen.dk

PKS13 is also responsible for the subsequent cyclization and aromatization of the nonaketide backbone to form the characteristic aromatic ring and macrolide ring structure with a lactone bond. researchgate.netrasmusfrandsen.dk

The final step in the pathway is the conversion of the intermediate α-zearalenol to Zearalenone. researchgate.net This oxidation reaction is catalyzed by an isoamyl alcohol oxidase encoded by the gene ZEB1 . researchgate.netrasmusfrandsen.dk

Regulation of this pathway is controlled by the fourth gene in the cluster, ZEB2 , which encodes a transcription factor. researchgate.netresearchgate.net This regulatory protein controls the expression of the other genes within the Zearalenone biosynthetic cluster. rasmusfrandsen.dk

| Gene | Encoded Protein | Function in Biosynthesis |

| PKS4 | Polyketide Synthase 4 (Reducing) | Initiates the polyketide chain, forming a hexaketide intermediate researchgate.netrasmusfrandsen.dk |

| PKS13 | Polyketide Synthase 13 (Non-reducing) | Extends the chain to a nonaketide and performs cyclization/aromatization researchgate.netrasmusfrandsen.dk |

| ZEB1 | Isoamyl alcohol oxidase | Catalyzes the final oxidation step to form Zearalenone researchgate.netrasmusfrandsen.dk |

| ZEB2 | Transcription factor | Regulates the expression of the ZEA biosynthetic gene cluster researchgate.netresearchgate.net |

Polyketide Synthase (PKS) Involvement

The backbone of this compound is assembled through a polyketide pathway, which utilizes polyketide synthases (PKSs) as the core enzymes. mdpi.com These are large, multi-domain enzymes that iteratively catalyze the condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. nih.gov The biosynthesis of zearalenone is unique in that it requires the collaborative action of two distinct Type I PKSs. nih.govnih.gov

Disruption of either of these PKS genes results in the complete loss of zearalenone production, demonstrating that both are essential for its synthesis. nih.gov The first PKS, a reducing PKS, initiates the process, while the second, a non-reducing PKS, completes the polyketide chain. nih.govnih.gov The initial PKS (PKS4) uses one molecule of acetyl-CoA and five molecules of malonyl-CoA to create a reduced hexaketide. mdpi.comresearchgate.net The second PKS (PKS13) then incorporates three additional malonyl-CoA units to finalize the nonaketide backbone before it undergoes cyclization. mdpi.com

Identification and Characterization of Biosynthetic Gene Clusters (e.g., PKS4, PKS13, ZEB1, ZEB2)

The genes responsible for this compound production are organized into a biosynthetic gene cluster, a common feature for secondary metabolite pathways in fungi. nih.govmdpi.com In Fusarium graminearum, this cluster spans a DNA segment of approximately 50 kb. researchgate.netnih.govmdpi.com Within this cluster, four genes have been identified as crucial for biosynthesis: PKS13, PKS4, ZEB1, and ZEB2. mdpi.comresearchgate.netmdpi.com

PKS4 (also known as ZEA2): Encodes a reducing polyketide synthase that begins the assembly of the polyketide chain. researchgate.netnih.govnih.gov

PKS13 (also known as ZEA1): Encodes a non-reducing polyketide synthase that extends the chain and is involved in its cyclization. researchgate.netnih.govnih.gov

ZEB1 : Encodes an isoamyl alcohol oxidase responsible for a final conversion step in the pathway. nih.govresearchgate.netresearchgate.net

ZEB2 : Encodes a transcription factor containing a basic leucine zipper (bZIP) domain that regulates the expression of the other genes within the cluster. nih.govresearchgate.netresearchgate.net

These four genes are coordinately regulated at the transcriptional level. mdpi.com

| Gene Name | Alternative Name(s) | Encoded Protein | Function in Biosynthesis |

| PKS4 | ZEA2 | Reducing Polyketide Synthase | Initiates polyketide chain synthesis. researchgate.netnih.govnih.gov |

| PKS13 | ZEA1 | Non-reducing Polyketide Synthase | Extends and cyclizes the polyketide chain. researchgate.netnih.govnih.gov |

| ZEB1 | - | Isoamyl alcohol oxidase | Catalyzes the final conversion of β-zearalenol to zearalenone. nih.govresearchgate.netresearchgate.net |

| ZEB2 | - | bZIP Transcription Factor | Regulates the transcription of the biosynthetic gene cluster. nih.govresearchgate.netresearchgate.net |

Enzymatic Steps and Intermediates in the Polyketide Pathway

The biosynthesis of this compound is a multi-step enzymatic process. researchgate.net

Initiation and Elongation : The process begins with the PKS4 enzyme, which catalyzes the condensation of one acetyl-CoA starter unit with five malonyl-CoA extender units to form a hexaketide intermediate. researchgate.netresearchgate.net

Further Elongation : The PKS13 enzyme takes over, adding three more malonyl-CoA molecules to create a full-length nonaketide chain. mdpi.comresearchgate.net

Cyclization and Aromatization : Following elongation, the polyketide chain undergoes two intramolecular reactions that result in the formation of an aromatic ring and the characteristic macrolide ring structure containing a lactone bond. mdpi.comresearchgate.net

Final Conversion : An important intermediate in this pathway is β-zearalenol. nih.gov The final step in the synthesis is the conversion of β-zearalenol into this compound, a reaction catalyzed by the ZEB1 protein, which functions as an isoamyl alcohol oxidase. nih.govresearchgate.netresearchgate.net

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at multiple levels, including transcriptional control of the biosynthetic genes and modulation by broader cellular signal transduction pathways.

Transcriptional Control Mechanisms (e.g., ZEB2 Isoforms)

A primary level of regulation occurs via the ZEB2 gene, which functions as the specific transcription factor for the gene cluster. nih.gov This gene employs an alternative promoter mechanism to produce two distinct protein isoforms, ZEB2L (long) and ZEB2S (short), which have opposing functions. mdpi.comresearchgate.netmdpi.com

ZEB2L (Activator) : The long isoform, ZEB2L, contains a bZIP DNA-binding domain at its N-terminus. researchgate.netresearchgate.net It forms homodimers (ZEB2L-ZEB2L) that can bind to the promoter regions of the other biosynthetic genes (PKS4, PKS13, and ZEB1), activating their transcription and initiating zearalenone synthesis. mdpi.comnih.gov

ZEB2S (Inhibitor) : The short isoform, ZEB2S, is a truncated version of ZEB2L that lacks the DNA-binding domain. mdpi.comresearchgate.net It acts as a negative regulator by forming heterodimers with ZEB2L (ZEB2L-ZEB2S). mdpi.comnih.gov These heterodimers are incapable of binding to DNA, thereby preventing the activation of the gene cluster and inhibiting zearalenone synthesis. mdpi.com

This system creates an autoregulatory feedback loop. The expression of the inhibitory ZEB2S isoform increases as the concentration of zearalenone accumulates, leading to a shutdown of the biosynthetic pathway. mdpi.comaffrc.go.jp

| Regulatory Protein | Function | Regulatory Effect on Biosynthesis |

| ZEB2L | Forms homodimers that bind to DNA. | Activator : Turns on the expression of biosynthetic genes. mdpi.comnih.gov |

| ZEB2S | Forms heterodimers with ZEB2L. | Inhibitor : Prevents DNA binding, shutting down gene expression. mdpi.comnih.gov |

Signal Transduction Pathways (e.g., Cyclic AMP-dependent Protein Kinase A Pathway)

The biosynthesis of this compound is also integrated with and controlled by broader cellular signaling networks, notably the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway. mdpi.comresearchgate.net In F. graminearum, the PKA pathway functions as a negative regulator of zearalenone production. mdpi.comresearchgate.netnih.gov

Occurrence and Environmental Dynamics of S,e -zearalenone

Distribution in Agricultural Commodities

Zearalenone contamination is a global issue, affecting a wide range of agricultural commodities, particularly in temperate and warmer climates where Fusarium species thrive. nih.govnih.gov The toxin can accumulate in crops before harvest and persist under inadequate storage conditions. nih.govajol.info

Cereal grains are the primary vectors for Zearalenone contamination. nih.goveuropa.eu Maize is considered the most susceptible crop to Zearalenone contamination. europa.eunih.gov However, significant contamination is also frequently detected in wheat, barley, oats, and rye. nih.govajol.infoeuropa.eu The prevalence and concentration of Zearalenone vary significantly based on geographical location, climate, and agricultural practices. nih.govajol.info

Global surveys have revealed widespread contamination. A review of data from the past decade indicated that Zearalenone was detected in 46% of cereal samples, with a maximum concentration of 3,049 µg/kg. acs.org In Europe, a comprehensive study using data from 2005-2010 found the highest Zearalenone concentrations in corn and wheat bran. europa.eu Studies in specific regions have shown high prevalence rates; for instance, a study in Timis County, Romania (2008-2010), found Zearalenone in 100% of analyzed barley samples. rjas.ro Contamination levels can differ starkly between regions; for example, Zearalenone occurrence in maize in South America has been reported as high as 2564.8 μg/kg, while European studies show lower, though still significant, levels. ajol.info

Table 1: Occurrence of Zearalenone (ZEA) in Various Cereal Grains

| Cereal | Prevalence of Contamination (%) | Concentration Range (µg/kg) | Region/Study |

| Maize | 33.33% | 0.8 - 2.5 | Timis County, Romania rjas.ro |

| 22% | nd - 2564.8 | Africa, Europe, S. America ajol.info | |

| 26.2% | 30 - 1344 | Poland researchgate.net | |

| Wheat | 10% | 1.82 | Timis County, Romania rjas.ro |

| 29.4% | 180 - 600 | Poland researchgate.net | |

| Barley | 100% | 0.4 | Timis County, Romania rjas.ro |

| 22% | N/A | Africa ajol.info | |

| Oats | N/A | N/A | Frequently contaminated nih.govnih.govscirp.org |

| Rye | N/A | N/A | Frequently contaminated nih.govajol.infoeuropa.eu |

Beyond primary cereal grains, Zearalenone contaminates a vast array of processed foods and animal feeds. nih.govscirp.org Its heat stability means it is not degraded by common food processing techniques like milling or heating, allowing it to persist in final consumer products. nih.govmdpi.com Contaminated grains are used to produce items such as flour, bread, breakfast cereals, pasta, beer, and vegetable oils, all of which have been found to contain Zearalenone. nih.goveuropa.eurjas.ro

Animal feed is a significant route of exposure. nih.govekb.eg The toxin has been detected in corn silage, hay, and mixed feeds for livestock such as pigs and poultry. nih.govresearchgate.netekb.eg When dairy cows consume contaminated feed, Zearalenone and its metabolites can be transferred to milk. nih.govnih.gov

Table 2: Zearalenone (ZEA) in Other Food and Feed Sources

| Product | Prevalence of Contamination (%) | Concentration Range (µg/kg) | Region/Study |

| Wheat Flour | 31.25% | 1.1 - 41.81 | Timis County, Romania rjas.ro |

| Bread | 26.29% | 0.5 - 2.8 | Timis County, Romania rjas.ro |

| Breakfast Cereals | 31.25% | 1.1 - 2.9 | Timis County, Romania rjas.ro |

| Maize Oil | 100% | 1.2 - 2.1 | Timis County, Romania rjas.ro |

| Mixed Swine Feed | N/A | 54 - 403 | Poland researchgate.net |

| Sorghum | 4% | N/A | Africa ajol.info |

Cereal Grains: Maize, Wheat, Barley, Oats, Rye

Environmental Fate and Persistence

The environmental journey of Zearalenone begins in agricultural fields and extends into soil and aquatic systems. ethz.chresearchgate.net Its persistence is influenced by its chemical properties, including its relative insolubility in water. mdpi.commedycynawet.edu.pl

Zearalenone enters the soil primarily through infected crop residues left on fields after harvest. researchgate.netagriculturejournals.cz Studies on Fusarium graminearum-infected wheat and maize fields have quantified the amount of Zearalenone in the topsoil, with levels reported up to 5.6 g/ha. researchgate.netnih.govacs.org The concentration of the toxin in the soil can be a significant fraction—from 5% to 63%—of the level found in the grain from the same field, and a significant correlation exists between grain and soil contamination levels. agriculturejournals.cz

Agricultural runoff is a key mechanism for the transport of Zearalenone from contaminated fields into the wider environment. dsm-firmenich.com Heavy rainfall can wash the toxin from crop debris and soil into drainage systems. medycynawet.edu.plresearchgate.net

The migration of Zearalenone from agricultural land leads to its detection in various aquatic environments. agriculturejournals.czresearchgate.net Despite its hydrophobic nature, the toxin has been found in surface water, groundwater, and treated wastewater. medycynawet.edu.plresearchgate.net

Concentrations in drainage water from agricultural fields are typically in the low nanogram per liter range. researchgate.netnih.govacs.org One study measured a maximum concentration of 35 ng/L in drainage water from infected fields. researchgate.netnih.govacs.org Broader monitoring of water bodies in agricultural areas has found Zearalenone concentrations ranging from 1.0 ng/L to 80.6 ng/L. srce.hrresearchgate.net The highest concentrations in water are often observed in the post-harvest season, from September to October, corresponding with the decomposition of crop residues and rainfall events. researchgate.netsrce.hr The presence of Zearalenone has also been confirmed in treated industrial wastewater and drinking water. medycynawet.edu.plresearchgate.net

The movement of Zearalenone through the environment is governed by its interaction with soil and water. As a relatively water-insoluble compound, its primary transport from fields is via surface runoff and leaching through the soil profile into drainage systems. medycynawet.edu.plagriculturejournals.czdsm-firmenich.com

Studies indicate that Zearalenone can be eluted from infected plant matter on the soil surface, but its sorption to soil particles is also a factor. agriculturejournals.cz One analysis suggested that the adsorption of the toxin in soil occurs in trace amounts, which allows for the possibility of its migration into deeper soil layers and ultimately into groundwater. agriculturejournals.cz The transport of the toxin is often episodic, linked to heavy rainfall events that cause leaching from soil and crop debris. researchgate.net This process explains the negative correlation sometimes observed between Zearalenone concentrations in soil and water; as the toxin is leached from the soil, its concentration in runoff and surface water increases. researchgate.net The presence of Zearalenone in aquatic systems is therefore a direct result of its transport from agricultural sources through soil and water pathways. srce.hrresearchgate.net

Metabolism and Biotransformation of S,e -zearalenone in Biological Systems Non-human Models

Absorption and Distribution Kinetics in Animal Models

Gastrointestinal Absorption Profiles

(S,E)-Zearalenone is readily absorbed from the gastrointestinal tract following oral ingestion in a variety of animal models. mdpi.com The efficiency of absorption, however, can differ between species. In pigs, for instance, the uptake of orally administered zearalenone is estimated to be as high as 80–85%. mdpi.cominchem.orgfrontiersin.org In contrast, studies in rats and poultry suggest a lower oral bioavailability, often less than 10%, which is attributed to extensive first-pass metabolism in the gut and liver. researchgate.netresearchgate.net

Once ingested, zearalenone and its metabolites can be detected in the plasma relatively quickly, with studies in pigs showing their presence within 30 minutes of feeding. inchem.orgnih.gov The absorption process can be complex, involving an enterohepatic circulation where zearalenone and its glucuronide conjugates are excreted in the bile, then reabsorbed and further metabolized in the intestinal mucosa. nih.govbionte.com This reabsorption cycle can prolong the retention time of the toxin in the body. bionte.com

Table 1: Gastrointestinal Absorption Characteristics of this compound in Various Animal Models

| Animal Model | Absorption Rate/Uptake | Peak Plasma Time (Tmax) | Notes |

|---|---|---|---|

| Pig | 80-85% | < 30 minutes | High absorption rate noted. inchem.orgfrontiersin.orgnih.gov |

| Rat | - | 0.25 hours | Rapid absorption observed. mdpi.com |

| Broiler Chicken | 29.66 ± 5.6% (absolute oral bioavailability) | 0.25 - 0.35 hours | Lower bioavailability compared to pigs. researchgate.netmdpi.com |

| Donkey | 97.51 ± 0.43% | 0.48 ± 0.10 hours | High absorption rate reported. mdpi.com |

Tissue and Organ Distribution Patterns (Liver, Kidney, Reproductive Organs, Adipose Tissue)

Following absorption, this compound and its metabolites are distributed throughout the body via the bloodstream. creative-diagnostics.com They have been detected in a wide range of tissues and organs, with notable accumulation in the liver, kidneys, reproductive organs, and adipose tissue. researchgate.netbionte.comcreative-diagnostics.com

The liver is a primary site for both the metabolism and accumulation of zearalenone. creative-diagnostics.comtandfonline.com Studies in rats have shown that the highest concentrations of zearalenone are found in the small intestine, followed by the kidneys, liver, and adipose tissue. tandfonline.comtandfonline.com Zearalenone and its metabolites also distribute to estrogen target tissues, including the uterus, ovaries, and testes, which is consistent with its estrogenic activity. inchem.org The presence of zearalenone in adipose tissue suggests potential for storage and prolonged release. inchem.orgbionte.com

In broiler chickens, zearalenone and its primary metabolites, α-zearalenol and β-zearalenol, have been detected in the liver, kidney, and small intestine up to 12 hours after oral administration. mdpi.com The concentration of these compounds was found to be highest in the small intestine, followed by the liver, kidney, and muscle. mdpi.com

Table 2: Tissue Distribution of this compound and its Metabolites in Animal Models

| Animal Model | Tissues with Highest Concentration | Detected Compounds | Key Findings |

|---|---|---|---|

| Rat | Small Intestine, Kidneys, Liver, Adipose Tissue | Zearalenone | Concentrations in stomach, heart, brain, spleen, muscle, and testes were lower than in serum. tandfonline.comtandfonline.com |

| Mouse | Uterus, Testes (interstitial cells), Ovarian Follicles, Adipose Tissue | Radiolabelled Zearalenone | Distribution to estrogen target tissues and potential for fat storage. inchem.org |

| Broiler Chicken | Small Intestine > Liver > Kidney > Muscle | Zearalenone, α-Zearalenol, β-Zearalenol | Metabolites detectable up to 12 hours post-administration in liver, kidney, and small intestine. mdpi.com |

| Goat | - | Zearalenone, α-Zearalenol, β-Zearalenol | Detected in blood plasma, urine, and feces. mdpi.com |

| Pig | Liver | Zearalenone | Concentrations of 78-128 µg/kg found in the liver after prolonged exposure. ekb.eg |

Phase I Metabolic Pathways

The initial phase of this compound biotransformation primarily involves reduction and oxidation reactions. These metabolic conversions are crucial as they can significantly alter the biological activity of the parent compound.

Reduction to Zearalenols (α-Zearalenol, β-Zearalenol)

The most prominent Phase I metabolic pathway for this compound is its reduction to α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). nih.govdrbata.com This reaction is catalyzed by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs), enzymes found in the liver and other tissues. nih.govmdpi.com The reduction occurs at the C-7 keto group of the zearalenone molecule. mdpi.com

The ratio of α-ZEL to β-ZEL produced varies significantly among animal species, which contributes to the differing sensitivities to zearalenone's effects. creative-diagnostics.com Pigs, for example, predominantly metabolize zearalenone to α-ZEL, which exhibits higher estrogenic potency than the parent compound. frontiersin.orgcreative-diagnostics.comnih.gov In contrast, poultry and ruminants tend to produce more β-ZEL, which has a lower estrogenic activity. creative-diagnostics.comnih.gov

Further Reductive Transformations (α-Zearalanol, β-Zearalanol)

In addition to the formation of zearalenols, further reduction of the C1'-C2' double bond in the macrolide ring can occur, leading to the formation of α-zearalanol (α-ZAL) and β-zearalanol (β-ZAL). nih.govmdpi.compeerj.com These metabolites are also considered products of Phase I metabolism. mdpi.com The conversion of zearalenone to these zearalanols has been observed in various species, including sheep. mdpi.com

Oxidative Metabolites and Their Formation

While reduction is the major metabolic route, oxidative pathways also contribute to the biotransformation of this compound. In vitro studies using rat liver microsomes have demonstrated that zearalenone can undergo hydroxylation to form various monohydroxylated metabolites. nih.govcapes.gov.br In one study, a total of 17 in vitro metabolites were observed, with the two major ones being tentatively identified as monohydroxylated zearalenone. nih.govcapes.gov.br

The formation of these oxidative metabolites is catalyzed by cytochrome P450 (CYP) enzymes. frontiersin.org Specifically, CYP1A, CYP2C, and CYP3A subfamilies have been implicated in the oxidative metabolism of zearalenone and its reduced metabolites. frontiersin.org These oxidative reactions represent another pathway for the detoxification or, in some cases, activation of the mycotoxin. capes.gov.bracs.org

Table 3: Phase I Metabolites of this compound

| Metabolic Pathway | Metabolite(s) | Key Enzymes | Predominant in Species |

|---|---|---|---|

| Reduction | α-Zearalenol (α-ZEL), β-Zearalenol (β-ZEL) | 3α- and 3β-hydroxysteroid dehydrogenases (HSDs) | Pigs (α-ZEL), Poultry, Ruminants (β-ZEL) frontiersin.orgcreative-diagnostics.comnih.gov |

| Further Reduction | α-Zearalanol (α-ZAL), β-Zearalanol (β-ZAL) | - | Sheep mdpi.com |

| Oxidation | Monohydroxylated Zearalenone, Monohydroxylated Zearalenols | Cytochrome P450 (CYP) enzymes (CYP1A, CYP2C, CYP3A) | Rat (in vitro) nih.govcapes.gov.brfrontiersin.org |

Enzymatic Systems Involved (e.g., Hydroxysteroid Dehydrogenases)

The initial and most critical step in ZEN metabolism is the reduction of its ketone group, a reaction primarily catalyzed by hydroxysteroid dehydrogenases (HSDs). nih.govmdpi.com Specifically, 3α- and 3β-hydroxysteroid dehydrogenases are responsible for converting ZEN into its two main metabolites: α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). nih.govnih.govmdpi.com The liver is a primary site for this biotransformation, but HSD activity is also present in other tissues such as the kidneys, testes, ovaries, and intestine. nih.gov

The ratio of α-ZEL to β-ZEL production is highly species-dependent and is a key determinant of an animal's sensitivity to ZEN. mdpi.com For instance, pigs and humans tend to produce more α-ZEL, which exhibits significantly higher estrogenic activity than the parent compound. mdpi.comacs.org In contrast, poultry and ruminants predominantly form the less estrogenic β-ZEL. mdpi.com This difference in metabolic outcome is attributed to variations in the expression and activity of HSD isoenzymes among species. semanticscholar.org

Phase II Metabolic Pathways (Conjugation)

Following the initial reduction (Phase I metabolism), ZEN and its metabolites undergo Phase II conjugation reactions, which facilitate their excretion from the body. These reactions involve the attachment of endogenous molecules to the toxin, increasing its water solubility.

Glucuronidation is a major Phase II pathway for ZEN and its derivatives. nih.govnih.gov This process is catalyzed by uridine diphosphate glucuronyl transferases (UDPGTs), which conjugate glucuronic acid to the hydroxyl groups of ZEN, α-ZEL, and β-ZEL. nih.govacs.org Both the liver and the intestinal mucosa are significant sites of glucuronidation. nih.govnih.gov Studies using various animal microsomes, including those from steers, pigs, and rats, have demonstrated that these compounds are readily glucuronidated. nih.gov

In pigs, for example, a large proportion of ZEN is found as glucuronide conjugates of both ZEN and α-ZEL in urine. nih.govinchem.org The intestinal mucosa of sows shows particularly high glucuronide conjugation activity. nih.gov These glucuronide conjugates can be excreted in the bile, leading to enterohepatic circulation, where they may be deconjugated by gut microflora and reabsorbed, thereby prolonging the retention of the toxin in the body. nih.gov In sows, ZEN is almost exclusively found as a glucuronide conjugate in both bile and urine. d-nb.info Similarly, in sheep, high levels of glucuronide forms of ZEN metabolites have been found in the urine. nih.gov

Sulfation represents another important Phase II conjugation route for ZEN and its metabolites. mdpi.commdpi.com This pathway involves the transfer of a sulfonate group to the mycotoxin. While it is a recognized detoxification pathway, there is limited in vitro data on the specific enzymes and resulting structures of these sulfate derivatives. mdpi.com

In pigs, zearalenone-14-sulfate has been identified and is known to be completely hydrolyzed and absorbed. mdpi.com In sows, while ZEN is primarily glucuronidated, a significant portion of α-ZEL is conjugated with sulfate, particularly in the urine. d-nb.info In bile, the ratio of glucuronidated to sulfated α-ZEL is approximately 82% to 17%, whereas in urine, the sulfated form of α-ZEL is predominant (62%) over the glucuronidated form (33%). d-nb.info This indicates that sulfation is a significant pathway for the metabolism of α-ZEL in pigs.

Glucuronidation and Glucuronide Conjugates

Species-Specific Metabolic Profiles and Variations

The metabolism of this compound displays considerable variation among different animal species, which accounts for their differing sensitivities to this mycotoxin. These differences are primarily observed in the initial reductive pathways and the subsequent conjugation reactions.

In ruminants such as cattle and sheep, the rumen microflora plays a significant role in the initial metabolism of ZEN. massey.ac.nz Rumen microbes extensively metabolize ZEN, primarily to β-ZEL. mdpi.comdrbata.com This is a key reason for the generally lower sensitivity of ruminants to ZEN's estrogenic effects, as β-ZEL is less estrogenic than both ZEN and α-ZEL. nih.gov While some α-ZEL is also formed, β-derivatives are the abundant metabolites found in the plasma, urine, and bile of cattle. nih.govijvets.com

Following ruminal metabolism, further biotransformation occurs in the liver and other tissues. In bovine species, ZEN is mainly metabolized to β-ZEL, with less extensive conversion to α-ZEL. mdpi.com The metabolites are then largely conjugated, primarily through glucuronidation, before excretion. nih.govnih.gov For instance, in cows, ZEN and its metabolites are detectable in bile, and while carry-over into milk can occur at high doses, it is generally minimal. inchem.orgmdpi.com In sheep, the metabolism of ZEN leads to the formation of five metabolites, including zearalanone (ZAN), α- and β-ZEL, and α- and β-zearalanol (ZAL), with high levels of these compounds excreted in the urine as glucuronides. nih.gov

Table 1: Key Metabolic Characteristics of this compound in Ruminants

| Species | Primary Site of Initial Metabolism | Predominant Metabolite | Primary Conjugation Pathway |

|---|---|---|---|

| Bovine | Rumen, Liver | β-Zearalenol (β-ZEL) | Glucuronidation |

| Ovine | Rumen, Liver | β-Zearalenol (β-ZEL) | Glucuronidation |

Monogastric animals, such as pigs and poultry, exhibit different metabolic profiles for ZEN compared to ruminants, and even between themselves.

Porcine: Pigs are particularly sensitive to ZEN. This heightened sensitivity is largely due to their metabolic pathway, which favors the production of the highly estrogenic α-ZEL. nih.govnih.govinchem.org The liver and intestinal mucosa are key sites for this conversion. nih.govacs.org Following the formation of α-ZEL, extensive glucuronidation occurs. nih.govinchem.org In fact, ZEN is predominantly found as glucuronide conjugates of both the parent compound and α-ZEL in the urine of pigs. nih.govinchem.org The enterohepatic circulation of these glucuronide conjugates can prolong the presence of the toxin in the body. nih.gov

Poultry: Poultry are generally considered less sensitive to ZEN than pigs. sci-hub.se Their metabolism is characterized by the predominant formation of β-ZEL, the less estrogenic metabolite. mdpi.com In chickens, β-ZEL is the dominant form found. wikipedia.org This metabolic preference contributes to their relative tolerance. The faster excretion capacity in poultry also plays a role in reducing the toxic effects of ZEN. sci-hub.se

Table 2: Key Metabolic Characteristics of this compound in Monogastrics

| Species | Predominant Metabolite | Primary Conjugation Pathway | Relative Sensitivity |

|---|---|---|---|

| Porcine | α-Zearalenol (α-ZEL) | Glucuronidation | High |

| Poultry | β-Zearalenol (β-ZEL) | Not specified | Low |

Enterohepatic Cycling and its Implications

Enterohepatic circulation is a significant process in the metabolism and disposition of this compound (ZEN) and its metabolites in most mammalian species. bionte.commdpi.com This process involves the excretion of ZEN and its conjugated metabolites from the liver into the bile, followed by their passage into the intestine where they can be reabsorbed into the bloodstream and return to the liver. avinews.combionte.com This recycling mechanism has profound implications for the toxicokinetics of ZEN, as it prolongs the retention time and biological half-life of the toxin and its active metabolites in the body, thereby extending their potential toxic effects. bionte.complos.org

The primary route of excretion for ZEN and its metabolites in most animal species, with the exception of rabbits, is through the bile. inchem.org In the liver, ZEN and its reduced forms, α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), undergo phase II conjugation, primarily with glucuronic acid. bionte.combionte.com These glucuronide derivatives are then secreted into the bile. bionte.combionte.com Once in the intestinal lumen, these conjugates can be hydrolyzed back to their parent compounds by the gut microflora. inchem.org The liberated ZEN and its metabolites are then available for reabsorption across the intestinal mucosa, re-entering the portal circulation and returning to the liver. bionte.comnih.gov

The significance of enterohepatic cycling is highlighted in studies involving pigs. In intact immature pigs, the biological half-life of radiolabelled ZEN was approximately 87 hours. inchem.org However, when the bile was diverted via a cannula, preventing reabsorption, the half-life was dramatically reduced to just 3.3 hours. inchem.org This demonstrates that enterohepatic circulation is a major determinant of the prolonged presence of ZEN in the body. inchem.orgacs.org In pigs with their bile removed, about 46% of an intravenous dose was recovered in the bile, a significantly higher amount than what was found in the feces of intact pigs, further underscoring the extensive reabsorption that occurs. inchem.org The plasma concentration profiles in intact pigs also show secondary peaks during the elimination phase, which are absent in animals with bile diversion, providing clear evidence of this recycling process. acs.orgsci-hub.se

While the primary metabolites involved in enterohepatic cycling are the glucuronide conjugates of ZEN, α-ZEL, and β-ZEL, the process also involves the metabolic activity of the intestinal mucosa and its microflora. bionte.cominchem.org These can metabolize ZEN to α-ZEL and their respective glucuronides, further contributing to the pool of compounds available for reabsorption. inchem.org

The extent of enterohepatic circulation and its impact can vary between species, influenced by differences in metabolism and gut microflora composition. researchgate.net For instance, pigs are considered highly sensitive to ZEN, which is partly attributed to their metabolic profile favoring the production of the more estrogenic α-ZEL and the significant role of enterohepatic cycling. nih.govresearchgate.net In ruminants, while ZEN and its metabolites are also detected in bile, the detoxification processes in the rumen can influence the amount of ZEN that reaches the intestine for absorption and subsequent enterohepatic circulation. mdpi.commdpi.com

Table 1: Impact of Bile Diversion on Zearalenone Half-Life in Immature Pigs

| Condition | Biological Half-Life of Total Radiolabel (hours) |

| Intact (with enterohepatic cycling) | 87 inchem.org |

| Bile Removed (enterohepatic cycling prevented) | 3.3 inchem.org |

Table 2: Excretion of Radiolabelled Zearalenone in Immature Pigs

| Route of Excretion | Percentage of Administered Dose Recovered |

| Bile (in bile-cannulated pigs) | ~46% inchem.org |

| Feces (in intact pigs) | 22% (oral dose), 6.6% (intravenous dose) inchem.org |

| Urine (in intact pigs) | 45% (oral dose) inchem.org |

Molecular Mechanisms of S,e -zearalenone Biological Effects Non-human Models

Estrogenic Receptor Interactions and Pathway Modulation

(S,E)-Zearalenone's estrogenic activity is primarily mediated through its interaction with estrogen receptors (ERs), which are key regulators of reproductive development and function. mdpi.commdpi.com The compound's ability to bind to these receptors and modulate their activity is a central aspect of its toxicological profile.

This compound and its metabolites can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). mdpi.commdpi.com However, the affinity of this binding can vary. Some studies suggest that zearalenone and its derivatives have an affinity for ERβ that is approximately equal to their affinity for ERα. mdpi.comnih.gov In contrast, other research indicates a higher affinity for ERα. mdpi.com

The binding affinity of this compound to estrogen receptors is a critical factor in its estrogenic potency. nih.gov The compound's flexible structure allows it to fit into the ligand-binding domain of these receptors, mimicking the action of natural estrogens. tandfonline.comnih.gov This interaction triggers a cascade of molecular events that can disrupt the normal functioning of the endocrine system. mdpi.com

The relative binding affinity of zearalenone and its metabolites can differ across species. For instance, the binding affinity of α-zearalenol is greater in pigs than in rats and significantly greater than in chickens, which may contribute to the varying sensitivity to zearalenone observed among these species. nih.gov

Interactive Data Table: Relative Binding Affinity of Zearalenone and its Metabolites to Estrogen Receptors

| Compound | Receptor Subtype | Relative Binding Affinity (Compared to Estradiol) | Species | Reference |

| This compound | ERα | Lower than α-zearalenol | Human | nih.gov |

| This compound | ERβ | Lower than α-zearalenol | Human | nih.gov |

| α-Zearalenol | ERα | Higher than Zearalenone | Human | nih.gov |

| α-Zearalenol | ERβ | Higher than Zearalenone | Human | nih.gov |

| β-Zearalenol | ERα | Lower than Zearalenone and α-zearalenol | Human | nih.gov |

| β-Zearalenol | ERβ | Lower than Zearalenone and α-zearalenol | Human | nih.gov |

| This compound | ERα & ERβ | Similar affinity for both | Not Specified | mdpi.comnih.gov |

| α-Zearalenol | Estrogen Receptors | Higher than Zearalenone | Pig, Rat, Chicken | nih.gov |

| β-Zearalenol | Estrogen Receptors | Lower than Zearalenone | Pig, Rat, Chicken | nih.gov |

The estrogenic potency of this compound is not uniform across its various forms. Its metabolites, particularly α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL), exhibit different levels of estrogenic activity. tandfonline.comnih.gov

Studies have consistently shown that α-zearalenol is the most potent estrogenic metabolite of zearalenone. nih.govtandfonline.comnih.govempa.ch In fact, α-zearalenol has been reported to be up to 70 times more potent than its parent compound, this compound. nih.govempa.chmdpi.com This increased potency is attributed to its higher binding affinity for estrogen receptors. tandfonline.comnih.gov

In contrast, β-zearalenol generally shows lower estrogenic activity compared to both this compound and α-zearalenol. mdpi.comtandfonline.comnih.gov The relative estrogenic potency often follows the order: α-zearalenol > this compound > β-zearalenol. nih.govencyclopedia.pub This hierarchy in potency has been observed in various in vitro and in vivo models. nih.govmdpi.com

The production of these metabolites can vary between species, which contributes to the differential sensitivity to zearalenone's effects. mdpi.comresearchgate.net For example, pigs tend to produce higher levels of the more potent α-zearalenol, making them particularly susceptible to the estrogenic effects of zearalenone. researchgate.net

Interactive Data Table: Comparative Estrogenic Potency

| Compound | Relative Estrogenic Potency | Model System | Reference |

| α-Zearalenol | ~70 times more potent than Zearalenone | Human reporter gene assays | nih.govmdpi.com |

| α-Zearalenol | More potent than Zearalenone | MCF-7 cells | tandfonline.comnih.gov |

| β-Zearalenol | Less potent than Zearalenone | MCF-7 cells | tandfonline.comnih.gov |

| α-Zearalenol | Highest proliferative effect | MCF-7 cells | tandfonline.comnih.gov |

| Zearalenone | Intermediate proliferative effect | MCF-7 cells | tandfonline.comnih.gov |

| β-Zearalenol | Lowest proliferative effect | MCF-7 cells | tandfonline.comnih.gov |

| α-Zearalenol | Strongest estrogenic potency | H295R steroidogenesis assay | nih.gov |

| Zearalenone | ~70 times less potent than α-zearalenol | H295R steroidogenesis assay | nih.gov |

| β-Zearalenol | ~0.2 times as potent as Zearalenone | Not Specified | nih.gov |

This compound's interaction with estrogen receptors triggers a cascade of events that modulate estrogen signaling pathways, leading to a range of biological responses. nih.gov By binding to ERα and ERβ, zearalenone can act as a full agonist for ERα and a partial agonist for ERβ, influencing the transcription of estrogen-responsive genes. nih.gov

In various non-human models, exposure to zearalenone has been shown to activate estrogen signaling pathways, leading to effects such as abnormal uterine proliferation and accelerated ovarian follicle development. nih.gov For instance, in weaned piglets, zearalenone has been found to activate the ERs/GSK-3β-dependent Wnt-1/β-catenin signaling pathway, promoting ovarian development. frontiersin.org

Furthermore, zearalenone can influence the expression of genes involved in cell proliferation and migration. nih.govmdpi.com Studies on cancer cell lines have demonstrated that zearalenone can modulate cell motility through its interaction with estrogen receptors, particularly ERα. nih.govmdpi.com This modulation is often associated with changes in the expression of genes related to the epithelial-mesenchymal transition (EMT), such as vimentin and ZEB1/2, as well as transforming growth factor β1 (TGFβ1). nih.gov

The impact of zearalenone on estrogen signaling is complex and can be influenced by the specific cell type, the concentration of the mycotoxin, and the relative expression levels of ERα and ERβ. nih.gov

Comparative Estrogenic Potency of this compound and its Metabolites

Cellular Stress Responses and Signaling Pathways

Beyond its direct interaction with estrogen receptors, this compound can induce cellular stress, a key mechanism contributing to its toxicity. This involves the generation of reactive oxygen species (ROS) and the subsequent modulation of cellular defense systems.

A significant body of evidence from non-human models indicates that this compound induces oxidative stress by promoting the generation of reactive oxygen species (ROS). mdpi.comfrontiersin.organimbiosci.orgplos.org This imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates leads to cellular damage. frontiersin.org

Studies have shown that zearalenone exposure can lead to increased levels of ROS in various cell types, including porcine granulosa cells, human liver cells, and mouse liver cells. frontiersin.orgplos.orgnih.gov This increase in ROS can cause damage to vital cellular components such as DNA, proteins, and lipids. researchgate.net

The induction of oxidative stress by zearalenone is considered a primary mechanism underlying its cytotoxic and genotoxic effects. researchgate.net The accumulation of ROS can lead to lipid peroxidation, mitochondrial dysfunction, and ultimately, cell death through apoptosis or necrosis. nih.govresearchgate.net

In response to the oxidative stress induced by this compound, cellular antioxidant defense systems are modulated. However, zearalenone can also interfere with these protective mechanisms.

Studies have shown that zearalenone can decrease the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). plos.orgmdpi.com This reduction in antioxidant enzyme activity further exacerbates the state of oxidative stress.

Conversely, some studies have reported an increase in the expression of certain antioxidant genes as a compensatory response to zearalenone-induced oxidative stress. For example, an increased expression of glutathione peroxidase 1 (GPX1) has been observed in the duodenum of post-weaning gilts exposed to zearalenone. animbiosci.org

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway plays a crucial role in the cellular antioxidant response. mdpi.comanimbiosci.org Zearalenone has been shown to modulate this pathway. nih.govresearchgate.netmdpi.com In some instances, zearalenone can lead to the upregulation of Keap1 and the downregulation of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), thereby impairing the antioxidant defense mechanism. researchgate.net However, other studies have reported an activation of the Nrf2 pathway in response to zearalenone-induced oxidative stress. nih.govanimbiosci.org

Interactive Data Table: Effects of Zearalenone on Oxidative Stress Markers and Antioxidant Systems

| Parameter | Effect of Zearalenone | Model System | Reference |

| Reactive Oxygen Species (ROS) | Increased | Porcine granulosa cells, HepG2 cells, Mouse liver cells | frontiersin.orgplos.orgnih.gov |

| Superoxide Dismutase (SOD) Activity | Decreased | Weaned piglets, Porcine granulosa cells | plos.orgmdpi.com |

| Glutathione Peroxidase (GPx) Activity | Decreased | Weaned piglets | mdpi.com |

| Malondialdehyde (MDA) Levels | Increased | Hepatic L02 cells, Weaned piglets | animbiosci.orgresearchgate.net |

| Glutathione Peroxidase 1 (GPX1) Expression | Increased | Duodenum of post-weaning gilts | animbiosci.org |

| Keap1 Expression | Upregulated | Hepatic L02 cells | researchgate.net |

| Nrf2 Expression | Downregulated | Hepatic L02 cells | researchgate.net |

| Heme Oxygenase-1 (HO-1) Expression | Downregulated | Hepatic L02 cells | researchgate.net |

| Nrf2 Expression | Increased | Duodenum of post-weaning gilts | animbiosci.org |

Endoplasmic Reticulum Stress Signaling

This compound (ZEA) has been shown to induce endoplasmic reticulum (ER) stress in various non-human cell models, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. researchmap.jp This cellular stress response is a key component of ZEA's cytotoxic effects. nih.govmdpi.com

In mouse Sertoli cells, ZEA exposure leads to the accumulation of reactive oxygen species (ROS), which in turn triggers ER stress. mdpi.comacs.org This response is a critical factor leading to the inhibition of cell proliferation and apoptosis. mdpi.comacs.orgengineering.org.cn Studies on RAW 264.7 macrophages have demonstrated that ER stress cooperates in ZEA-induced cell death. semanticscholar.orgnih.gov Exposure to ZEA in these cells leads to the upregulation of key ER stress markers, including glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein homologous protein (CHOP). semanticscholar.orgnih.gov Similarly, in bovine mammary epithelial cells, ZEA, particularly in combination with lipopolysaccharide (LPS), activates ER stress by increasing the expression of GRP78, activating transcription factor 6 (ATF6), and CHOP. researchgate.net The induction of CHOP, a key transcription factor in ER stress-mediated apoptosis, plays a critical role in the cytotoxic outcomes of ZEA exposure. semanticscholar.orgnih.gov

| Cell Model | Key Findings | Observed Markers | Reference |

|---|---|---|---|

| Mouse Sertoli (TM4) Cells | Induces ROS-mediated ER stress, leading to cell cycle arrest and apoptosis. | Not specified | mdpi.comacs.org |

| RAW 264.7 Macrophages | ER stress pathway cooperates in ZEA-induced apoptosis and necrosis. | Increased GRP78 and CHOP | semanticscholar.orgnih.gov |

| Bovine Mammary Epithelial (MAC-T) Cells | Synergistic effect with LPS to activate ER stress. | Increased GRP78, ATF6, and CHOP | researchgate.net |

| Human Leukemic Cells | Mechanism of apoptosis induction includes ER stress. | Not specified | mdpi.com |

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways and NF-κB

The mitogen-activated protein kinase (MAPK) signaling pathways, which include p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular processes and are significantly modulated by ZEA. mdpi.com ZEA exposure has been shown to activate the JNK and p38 MAPK pathways, which are linked to the induction of apoptosis in various cell types, including RAW264.7 macrophage cells. mdpi.comsemanticscholar.org In these macrophages, ZEA-induced cytotoxicity involves the activation of p53 and the JNK/p38 signaling pathways. cambridge.org

Conversely, in LPS-activated J774A.1 macrophages, ZEA was found to suppress the inflammatory response by inhibiting the phosphorylation of JNK and p38, and attenuating the activation of nuclear factor-kappa B (NF-κB). mdpi.com This suggests a complex, context-dependent role for ZEA in modulating these pathways. In vivo studies in piglets fed a ZEA-contaminated diet showed a significant decrease in the gene expression of NF-κB1 and transforming growth factor-β-activated kinase 1 (TAK1)/p38α MAPK in the liver. cambridge.orgscispace.com This indicates that ZEA can act as a potential hepatotoxin by inhibiting key upstream activators of the MAPK and NF-κB signaling cascades. cambridge.orgscispace.com

| Model System | Pathway Component | Effect of ZEA | Reference |

|---|---|---|---|

| RAW264.7 Macrophages | JNK and p38 MAPK | Activation, leading to apoptosis | mdpi.comsemanticscholar.orgcambridge.org |

| LPS-activated J774A.1 Macrophages | JNK, p38, NF-κB | Inhibition of phosphorylation/activation | mdpi.com |

| Piglets (in vivo, liver) | NF-κB1, TAK1/p38α MAPK | Decreased gene expression | cambridge.orgscispace.com |

| Mouse TM4 Cells | MAPK signaling | Involvement in autophagy and apoptosis | nih.govmdpi.com |

Genetic and Epigenetic Alterations

Mechanisms of DNA Damage (e.g., Fragmentation, Adducts, Chromosomal Aberrations)

This compound is widely recognized for its genotoxic potential, inducing various forms of DNA damage across different non-human models. nih.govmdpi.com The mechanisms of this damage are multifaceted and include DNA fragmentation, the formation of DNA adducts, and the induction of chromosomal aberrations. tandfonline.commdpi.com

Studies have demonstrated that ZEA can cause DNA fragmentation, a hallmark of apoptosis, in cell lines such as Vero, Caco-2, and DOK. nih.govnih.gov This fragmentation results in the characteristic DNA laddering pattern observed in agarose gel electrophoresis. nih.gov Furthermore, ZEA has been shown to form DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical. This was observed in the kidneys and liver of female mice following ZEA administration. nih.govspandidos-publications.com In BALB/c mice, a single injection of ZEA resulted in the detection of multiple DNA adducts in the kidneys. nih.gov The covalent binding of ZEA to DNA can lead to the formation of micronuclei upon cleavage by repair mechanisms. mdpi.com

In addition to fragmentation and adducts, ZEA induces chromosomal aberrations and sister chromatid exchanges in cultured bovine lymphocytes. nih.gov Consumption of ZEA in mice has also been linked to an increase in double-stranded DNA breaks in sperm and egg cells. wikipedia.org This damage to the genetic material of germ cells highlights the reproductive toxicity of the compound. frontiersin.org

Interference with DNA Repair Mechanisms

While ZEA is a potent inducer of DNA damage, it also appears to modulate the cellular DNA repair response. Following ZEA-induced DNA damage, cells activate repair mechanisms to maintain genomic integrity. wikipedia.org In mice, ZEA consumption led to an increase in double-stranded DNA breaks, which was followed by the activation of DNA repair mechanisms. wikipedia.org

In human hepatocyte (HepG2) cells, ZEA exposure was found to upregulate the Ataxia-Telangiectasia Mutated (ATM) pathway, which is a primary responder to DNA double-strand breaks. researchgate.net The activation of ATM helps to stabilize p53, a critical tumor suppressor protein. researchgate.net This, in turn, leads to the upregulation of Growth Arrest and DNA Damage-inducible (GADD45) genes, which function to arrest the cell cycle. researchgate.net This cell cycle arrest provides a window for the DNA repair machinery to correct the damage. researchgate.netmdpi.com Similarly, it has been suggested that the protective effect of Vitamin E against ZEA-induced cytotoxicity may be due to its ability to maintain a prolonged cell cycle arrest, thereby allowing more time for DNA repair to occur. nih.gov

Impact on Cell Cycle Progression and Arrest

A significant consequence of ZEA-induced cellular stress and DNA damage is the disruption of the cell cycle. tandfonline.com Numerous studies have shown that ZEA can cause cell cycle arrest in various cell lines, preventing cell proliferation. engineering.org.cnmdpi.com

The arrest typically occurs at the G1/S or G2/M checkpoints. mdpi.commdpi.com For instance, in Vero, Caco-2, and DOK cells, ZEA treatment led to an increase in the proportion of cells in the G2/M phase. nih.govmdpi.com A similar G2/M arrest was observed in mouse Sertoli (TM4) cells and porcine intestinal epithelial cells. mdpi.commdpi.com In human leukemic cell lines, ZEA caused a G1-phase arrest. mdpi.com This arrest of cell cycle progression is a crucial cellular response that inhibits the replication of damaged DNA and can precede apoptosis. mdpi.com The disruption of the cell cycle is also linked to altered expression of key regulatory proteins. In mouse Sertoli cells, ZEA affected the expression of Cyclin-B1, CyclinD1, CDK2, and CDK4 in a dose-dependent manner, a process mediated through the ROS-ER stress-AMPK pathway. mdpi.com In zebrafish embryos, ZEA exposure upregulated p21 transcripts, a gene implicated in G2 arrest. acs.org

| Cell/Animal Model | Phase of Arrest | Key Associated Findings | Reference |

|---|---|---|---|

| Vero, Caco-2, DOK cells | G2/M | Increased number of cells in G2/M phase. | nih.govmdpi.com |

| Mouse Sertoli (TM4) cells | G2/M | Inhibition of proliferation. | mdpi.com |

| Porcine intestinal epithelial cells (IPEC-J2) | G2/M | Inhibition of proliferation. | engineering.org.cn |

| Human leukemic (HL60, U937) cells | G1 | Induction of hypodiploid peaks. | mdpi.com |

| Zebrafish embryos | G2 | Upregulation of p21 expression. | acs.org |

Induction of Apoptosis and Necrosis (Mitochondrial and Death Receptor Pathways)

The culmination of ZEA-induced cellular damage often leads to programmed cell death (apoptosis) and, at higher concentrations or longer exposure times, necrosis. semanticscholar.orgnih.govsemanticscholar.org ZEA triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. semanticscholar.org

The mitochondrial pathway is a major route for ZEA-induced apoptosis. mdpi.comsemanticscholar.org This pathway is initiated by a decline in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. mdpi.comresearchgate.netsemanticscholar.org This process is regulated by the Bcl-2 family of proteins; ZEA has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thus increasing the Bax/Bcl-2 ratio. semanticscholar.orgmdpi.commdpi.com The release of cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell. mdpi.comsemanticscholar.orgmdpi.com This p53-dependent mitochondrial signaling pathway has been clearly demonstrated in HepG2 cells. researchgate.net

The extrinsic or death receptor pathway is also implicated in ZEA's effects. This pathway is mediated by the activation of caspase-8. semanticscholar.org In human leukemic cells, ZEA was found to activate both caspase-3 and caspase-8, indicating the involvement of both apoptotic pathways. mdpi.com In RAW 264.7 macrophages, ZEA induces both apoptosis and necrosis, particularly at higher doses, through pathways involving apoptosis-inducing factor (AIF) and reactive oxygen species. semanticscholar.orgsemanticscholar.org

Modulation of Autophagy Processes

This compound (ZEA) has been shown to induce autophagy in various non-human cell models. In a spermatogonia cell line (GC-1 spg), ZEA exposure led to a dose-dependent increase in the expression of autophagy-related genes such as Atg5, Atg3, Beclin 1, LC3, Ulk1, Bnip3, and p62. mdpi.com The protein levels of LC3A/B and Atg12 were also significantly elevated, and an increase in LC3A/B positive puncta was observed, confirming the induction of autophagy. mdpi.com

Similarly, in chicken granulosa cells, ZEA treatment resulted in an upregulation of LC3-II and Beclin-1 expression, indicating the induction of autophagy. mdpi.com Interestingly, the study suggested that autophagy plays a cytoprotective role, as inhibiting autophagy increased the rate of apoptosis, while inducing it had the opposite effect. mdpi.com This suggests that autophagy may protect cells from ZEA-induced cytotoxicity by delaying apoptosis. mdpi.com In mouse TM4 Sertoli cells, ZEA was found to alter the cytoskeletal structure through a pathway involving oxidative stress and autophagy. mdpi.com Furthermore, ZEA has been reported to induce autophagy in certain cells through the activation of the nuclear factor kappa B (NF-κB) signaling pathway. jst.go.jp

Epigenetic Modifications (e.g., DNA Methylation Changes)

This compound can induce epigenetic changes, particularly affecting DNA methylation. In mouse eggs, exposure to ZEA resulted in an increased level of 5-methylcytosine, indicating a general increase in DNA methylation. oup.com Conversely, in human bronchial epithelial cells (BEAS-2B), ZEA treatment led to a significant decrease in global DNA methylation levels. plos.org

Studies in mice have shown that prenatal and pubertal exposure to low doses of ZEA can lead to a global reduction in DNA methylation in the testis. mdpi.comnih.gov Specifically, the DNA methylation markers 5mC and 5hmC were found to be decreased in the testes of ZEA-exposed mice. nih.gov These changes in DNA methylation are considered a potential pathway through which ZEA disrupts spermatogenesis. nih.gov In addition to DNA methylation, ZEA has also been shown to affect histone modifications. mdpi.comnih.govresearchgate.net

Immunomodulatory Mechanisms (Non-Human Models)

Effects on Innate Immunity Components (e.g., Macrophage Function, Inflammatory Response)

This compound demonstrates varied effects on the components of the innate immune system. In LPS-activated macrophages, ZEA has been shown to suppress inflammatory responses. mdpi.comnih.gov This includes reducing the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). mdpi.comnih.gov Furthermore, ZEA inhibited the activation of key signaling pathways involved in inflammation, such as the c-Jun amino-terminal kinase (JNK), p38, and nuclear factor-κB (NF-κB) pathways, and repressed the activation of the NLRP3 inflammasome. mdpi.comnih.gov

However, the effect of ZEA on the inflammatory response can be organ-dependent. For instance, in piglets, ZEA increased the gene expression of pro-inflammatory cytokines in the spleen and blood, while decreasing their expression in the liver. nih.gov In porcine intestinal epithelial cells, ZEA has been shown to up-regulate the expression of genes involved in the inflammatory response. researchgate.net In mice, oral administration of ZEA led to an increase in the expression of β-defensin and pro-inflammatory cytokines in the intestinal mucosa, suggesting a pro-inflammatory response in the gut. frontiersin.org Conversely, in ovariectomized rats, ZEA impaired peroxide release by macrophages. nih.gov

Effects on Acquired Immunity Components (e.g., B and T Lymphocyte Activity, Immunoglobulin Synthesis)

This compound has been shown to exert immunosuppressive effects on the acquired immune system. It can induce apoptosis and necrosis in B and T lymphocytes, leading to a reduction in their viability and proliferation. nih.gov This decrease in peripheral lymphocytes is often a consequence of apoptosis triggered by ZEA at the spleen level. nih.gov In ovariectomized rats, ZEA treatment resulted in a decrease in the percentage of B cells in the spleen. nih.gov Studies have also indicated that ZEA can reduce the number of circulating B lymphocytes in the blood of mice. nih.gov

Regarding humoral immunity, ZEA and its metabolites have been found to interfere with immunoglobulin synthesis. In vitro studies using swine peripheral blood mononuclear cells demonstrated that ZEA significantly decreased the synthesis of IgG, IgM, and IgA. nih.gov Similarly, a study in rats showed that ZEA could decrease the production of immunoglobulins. nih.gov The inhibition of lymphocyte proliferation by ZEA does not appear to be directly related to its estrogenic potential but rather to its chemical structure. nih.gov

Cytokine Expression Modulation

This compound modulates the expression of various cytokines, often in a tissue-specific and dose-dependent manner. In LPS-activated macrophages, ZEA decreased the secretion of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6. mdpi.comnih.gov Similarly, in the liver of piglets, dietary ZEA dramatically reduced the concentrations and gene expression of several pro-inflammatory cytokines, including TNF-α, IL-8, IL-1β, IL-6, and IFN-γ. cambridge.org

In contrast, in the spleen and blood of piglets, ZEA increased the gene expression of pro-inflammatory cytokines like TNF-α, IL-6, IL-8, and IL-1β. nih.gov In porcine ileal Peyer's patches, ZEA increased the concentrations of IL-2, IL-6, IL-12β, and IFN-γ. mdpi.com Studies on porcine intestinal epithelial cells have shown that ZEA can increase the expression of genes encoding for inflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-8. nih.gov In mice, ZEA has been observed to increase the expression of IL-1β and TNF-α in the intestinal mucosa. frontiersin.org Furthermore, in porcine Peyer's patches, ZEA was found to inhibit the secretion of Th1 cytokines (IL-2, IFN-γ) and stimulate the production of Th2 cytokines (IL-4, IL-10), shifting the Th1/Th2 balance towards a humoral immune response. pan.pl

Receptor-Independent Biological Activities

While many of the biological effects of this compound are mediated through its interaction with estrogen receptors, some of its activities are considered to be receptor-independent. For instance, ZEA has been shown to induce oxidative stress, which can lead to DNA damage, apoptosis, and autophagy. nih.govnih.gov The generation of reactive oxygen species (ROS) is believed to play a pivotal role in ZEA-induced cell death. plos.org

The immunomodulatory effects of ZEA, such as the inhibition of lymphocyte proliferation, are not solely attributed to its estrogenic potential but also to its chemical structure. nih.gov Additionally, ZEA has been found to induce neutrophil extracellular trap release in a manner that is independent of estrogen receptors. mdpi.com

Interactions with Cellular Macromolecules (Proteins, Lipids)

Beyond its well-documented affinity for estrogen receptors, this compound and its metabolites engage with a variety of other cellular proteins and lipids, influencing their function and leading to cellular dysfunction.

Protein Interactions

This compound has been demonstrated to bind to several key proteins, which can alter its transport, metabolism, and cytotoxic effects. A significant interaction occurs with serum albumins, the most abundant plasma proteins, which act as carriers for many endogenous and exogenous substances. The binding affinity of zearalenone and its metabolites to serum albumin varies considerably across different species, which may contribute to interspecies differences in its toxicokinetics and toxicity. d-nb.info For instance, zearalanone, zearalanols, and the conjugated metabolite zearalenone-14-sulfate form stable complexes with human, bovine, porcine, and rat serum albumins. d-nb.info In contrast, the binding of the plant-derived conjugate, zearalenone-14-glucoside, to albumin is notably weaker. d-nb.info

| Target Protein | Nature of Interaction | Observed Effect | Model System | Citation |

|---|---|---|---|---|

| Serum Albumin | Binding/Complex Formation | Affects toxicokinetics; binding affinity varies by species and metabolite. | Human, Bovine, Porcine, Rat Serum | d-nb.info |

| Hydroxysteroid Dehydrogenases (3α- and 3β-HSDs) | Competitive Binding | Metabolism of Zearalenone to its alcohol derivatives (α- and β-zearalenol). | General (mammalian) | nih.gov |

| Cytochrome P450 (CYP) Enzymes (e.g., CYP3A) | Inhibition/Induction | Potent inhibition of CYP3A in porcine microsomes; induction of CYP3A4, CYP2B6, CYP1A1 in human hepatocytes. | Porcine Hepatic Microsomes, Human Hepatocytes | frontiersin.org |

| General Protein Synthesis Machinery | Inhibition | Decreased synthesis of proteins, contributing to cytotoxicity. | CaCo-2 cells, HepG2 cells | nih.govnih.gov |

Lipid Interactions

The interaction of this compound with cellular lipids is primarily characterized by the induction of lipid peroxidation. nih.gov This process involves the oxidative degradation of lipids, which can disrupt the integrity and function of cellular membranes. In porcine gastrointestinal tissues, oxidative stress induced by the mycotoxin leads to increased peroxidation of macromolecules, resulting in damage to lipid membranes. mdpi.com This damage is mediated by the excessive generation of reactive oxygen species (ROS), which can oxidize polyunsaturated fatty acids within the membranes. plos.org The byproducts of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), are themselves reactive and can further propagate cellular damage. nih.govmdpi.com

Other Non-Estrogen Receptor Mediated Effects